molecular formula C13H21N3 B12591216 N,N-Diethyl-2-{(E)-[(6-methylpyridin-2-yl)methylidene]amino}ethan-1-amine CAS No. 590365-68-7

N,N-Diethyl-2-{(E)-[(6-methylpyridin-2-yl)methylidene]amino}ethan-1-amine

Cat. No.: B12591216
CAS No.: 590365-68-7
M. Wt: 219.33 g/mol
InChI Key: DZJHUQORJFLXEG-UHFFFAOYSA-N
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Description

N,N-Diethyl-2-{(E)-[(6-methylpyridin-2-yl)methylidene]amino}ethan-1-amine is an organic compound known for its unique structure and properties It is characterized by the presence of a diethylamino group attached to an ethane backbone, which is further connected to a pyridine ring through a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-2-{(E)-[(6-methylpyridin-2-yl)methylidene]amino}ethan-1-amine typically involves the reaction of 6-methylpyridine-2-carbaldehyde with diethylamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and reduce the production time. The final product is usually obtained through distillation or crystallization processes.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-2-{(E)-[(6-methylpyridin-2-yl)methylidene]amino}ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as halides, amines, and thiols.

Major Products Formed

    Oxidation: N-oxides.

    Reduction: Amine derivatives.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

N,N-Diethyl-2-{(E)-[(6-methylpyridin-2-yl)methylidene]amino}ethan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-Diethyl-2-{(E)-[(6-methylpyridin-2-yl)methylidene]amino}ethan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-2-{(E)-[(6-methylpyridin-2-yl)methylidene]amino}ethan-1-amine
  • N,N-Diethyl-2-{(E)-[(4-methylpyridin-2-yl)methylidene]amino}ethan-1-amine

Uniqueness

N,N-Diethyl-2-{(E)-[(6-methylpyridin-2-yl)methylidene]amino}ethan-1-amine is unique due to its specific substitution pattern on the pyridine ring and the presence of the diethylamino group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

590365-68-7

Molecular Formula

C13H21N3

Molecular Weight

219.33 g/mol

IUPAC Name

N,N-diethyl-2-[(6-methylpyridin-2-yl)methylideneamino]ethanamine

InChI

InChI=1S/C13H21N3/c1-4-16(5-2)10-9-14-11-13-8-6-7-12(3)15-13/h6-8,11H,4-5,9-10H2,1-3H3

InChI Key

DZJHUQORJFLXEG-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCN=CC1=CC=CC(=N1)C

Origin of Product

United States

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